7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that incorporates benzimidazole, pyrazole, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the condensation of benzimidazole derivatives with pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Pyrimidine derivatives: Widely studied for their antiviral and anticancer activities.
Uniqueness
7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its combination of three different heterocyclic moieties, which may confer a distinct set of biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H22ClN5 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
7-(benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H22ClN5/c1-15-22(16-9-11-17(25)12-10-16)23-27-20(24(2,3)4)13-21(30(23)28-15)29-14-26-18-7-5-6-8-19(18)29/h5-14H,1-4H3 |
InChI Key |
WZUIPUYERKXGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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